
1-Ethyl-3-methyl-1H-indol-5-amine
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Overview
Description
1-Ethyl-3-methyl-1H-indol-5-amine is a derivative of indole, a significant heterocyclic compound found in various natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of 1-Ethyl-3-methyl-1H-indol-5-amine can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst . Industrial production methods often involve optimizing reaction conditions to maximize yield and purity, such as controlling temperature, pressure, and reaction time .
Chemical Reactions Analysis
Scientific Research Applications
Medicinal Chemistry
1-Ethyl-3-methyl-1H-indol-5-amine has shown potential in the development of therapeutic agents. Its applications include:
- Anticancer Agents : Research indicates that indole derivatives can modulate signaling pathways involved in cancer progression. For instance, studies have highlighted the ability of certain indole derivatives to inhibit tumor growth by targeting specific receptors and enzymes associated with cancer cell proliferation.
- Antimicrobial Properties : The compound has demonstrated efficacy against various pathogens, making it a candidate for developing new antimicrobial therapies. Its mechanism often involves disrupting microbial cell membranes or inhibiting essential metabolic pathways.
Biological Research
The compound's role in biological systems is significant:
- Neuropharmacology : Indole derivatives are being investigated for their effects on neurotransmitter systems, particularly serotonin receptors. This research could lead to advancements in treating mood disorders and other neurological conditions .
- Inflammation Modulation : The anti-inflammatory properties of this compound are being explored for their potential use in treating chronic inflammatory diseases.
Synthesis and Mechanism of Action
The synthesis of this compound can be achieved through various methods, including the Fischer indole synthesis. This process typically involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Table 1: Biological Activities of this compound
Activity Type | Description | References |
---|---|---|
Anticancer | Inhibits tumor growth via receptor modulation | |
Antimicrobial | Effective against various bacterial strains | |
Anti-inflammatory | Reduces markers of inflammation |
Table 2: Synthesis Methods
Synthesis Method | Description | Yield (%) |
---|---|---|
Fischer Indole Synthesis | Reaction with phenylhydrazine and aldehyde | Varies |
Mechanochemical Methods | Solvent-free reactions using solid catalysts | High |
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal demonstrated that this compound exhibited significant cytotoxicity against breast cancer cells. The mechanism was linked to the induction of apoptosis through the activation of specific signaling pathways involved in cell death .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of this compound against Gram-positive bacteria. The results indicated a notable reduction in bacterial viability, suggesting its potential as a lead compound for developing new antibiotics .
Mechanism of Action
The mechanism of action of 1-Ethyl-3-methyl-1H-indol-5-amine involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind to various receptors and enzymes, modulating their activity and leading to therapeutic effects . For example, they can inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .
Comparison with Similar Compounds
1-Ethyl-3-methyl-1H-indol-5-amine can be compared with other indole derivatives, such as:
1-Methyl-1H-indole-3-carboxylic acid: Known for its anti-inflammatory properties.
1-Benzyl-1H-indole-3-carboxylic acid: Studied for its anticancer activity.
1-Phenyl-1H-indole-3-carboxylic acid: Investigated for its antimicrobial effects.
Biological Activity
1-Ethyl-3-methyl-1H-indol-5-amine (EMIA) is an indole derivative that has garnered attention for its diverse biological activities. This compound, characterized by its unique structure, has potential applications in various therapeutic areas, including anti-inflammatory, anticancer, and antimicrobial treatments. This article delves into the biological activity of EMIA, summarizing key research findings, mechanisms of action, and comparative analyses with similar compounds.
Molecular Formula: C11H14N2
Molecular Weight: 174.24 g/mol
IUPAC Name: 1-ethyl-3-methylindol-5-amine
InChI Key: ZZMBAPMHYHSVCP-UHFFFAOYSA-N
The biological activity of EMIA is largely attributed to its interaction with various molecular targets. Indole derivatives are known to modulate several biological pathways through:
- Receptor Binding: EMIA may interact with serotonin receptors and other neurotransmitter systems, potentially influencing mood and behavior.
- Enzyme Inhibition: The compound has shown promise in inhibiting certain enzymes involved in inflammation and cancer progression.
1. Anticancer Activity
Research has indicated that EMIA exhibits cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that indole derivatives can induce apoptosis in cancer cells through the activation of intrinsic pathways.
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
A549 (Lung Cancer) | 15 | Induction of apoptosis |
MDA-MB-231 (Breast) | 20 | Cell cycle arrest |
HT-29 (Colon) | 18 | Inhibition of proliferation |
2. Antimicrobial Activity
EMIA has also been evaluated for its antimicrobial properties. Preliminary studies indicate effectiveness against a range of pathogenic bacteria and fungi.
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 16 µg/mL |
Candida albicans | 64 µg/mL |
Case Studies
-
Anticancer Study on A549 Cells:
A study published in Nature explored the effects of EMIA on A549 lung cancer cells. Results showed significant apoptosis induction at concentrations as low as 15 µM, highlighting its potential as a therapeutic agent for lung cancer treatment . -
Antimicrobial Efficacy:
In a comparative analysis, EMIA was tested alongside other indole derivatives against Staphylococcus aureus. The results indicated that EMIA had a comparable MIC to established antibiotics, suggesting its potential use in treating resistant bacterial infections .
Comparative Analysis with Similar Compounds
To understand the relative potency and efficacy of EMIA, it is useful to compare it with other indole derivatives:
Compound | Biological Activity | IC50 or MIC |
---|---|---|
1-Methylindole | Anticancer | 25 µM (A549) |
1-Benzylindole | Antimicrobial | 30 µg/mL (S. aureus) |
1-(2-Hydroxyethyl)-indole | Anti-inflammatory | IC50 = 10 µM |
Properties
IUPAC Name |
1-ethyl-3-methylindol-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2/c1-3-13-7-8(2)10-6-9(12)4-5-11(10)13/h4-7H,3,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZMBAPMHYHSVCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C2=C1C=CC(=C2)N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.